FT-IR Spectroscopy of 5-Iodoisophthalic Acid: A Technical Guide
FT-IR Spectroscopy of 5-Iodoisophthalic Acid: A Technical Guide
This guide provides an in-depth technical analysis of the FT-IR spectroscopy of 5-Iodoisophthalic acid (5-IIPA). It is structured to support researchers in crystal engineering, Metal-Organic Framework (MOF) synthesis, and pharmaceutical intermediate validation.[1]
Introduction & Molecular Context
5-Iodoisophthalic acid (5-IIPA) is a bifunctional ligand critical to supramolecular chemistry and drug development.[1] Its structure consists of a benzene ring substituted at the 1 and 3 positions with carboxylic acid groups and at the 5 position with an iodine atom.[1]
From a vibrational spectroscopy perspective, 5-IIPA presents a unique profile due to the interplay between the strong hydrogen-bonding capacity of the dicarboxylic acid motif and the "heavy atom effect" of the iodine substituent.[1]
Key Spectroscopic Challenges:
-
Dimerization: In the solid state, 5-IIPA exists primarily as centrosymmetric dimers linked by intermolecular hydrogen bonds, significantly broadening O-H stretching bands.[1]
-
Symmetry: The molecule possesses approximate
symmetry, which dictates the selection rules for IR active modes.[1] -
Heavy Atom Influence: The massive iodine atom (126.9 u) dampens specific ring vibrations, shifting them to lower wavenumbers compared to unsubstituted isophthalic acid.[1]
Experimental Methodology
To obtain high-fidelity spectra suitable for publication or quality control, specific protocols must be followed.[1]
Sample Preparation: KBr vs. ATR
While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr Pellet) is the gold standard for 5-IIPA analysis, particularly for resolving the low-frequency Carbon-Iodine (C-I) stretch.[1]
| Parameter | KBr Pellet (Recommended) | ATR (Diamond/ZnSe) |
| Resolution | High (Transmission mode) | Medium (Path length varies with |
| Spectral Range | 4000 – 400 cm⁻¹ | 4000 – 600 cm⁻¹ (Cutoff often masks C-I) |
| Sample State | 1-2 mg sample in 200 mg KBr | Neat solid |
| Artifacts | Moisture (hygroscopic KBr) | Contact pressure variations |
Acquisition Protocol
-
Desiccation: Dry KBr powder at 110°C for 2 hours to eliminate water interference in the 3400 cm⁻¹ region.
-
Grinding: Grind 5-IIPA with KBr to a fine powder (< 2 µm particle size) to minimize the Christiansen effect (scattering baseline slope).
-
Parameters:
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio)
-
Apodization: Boxcar or Norton-Beer Strong
-
Spectral Analysis & Band Assignment
The spectrum of 5-IIPA is dominated by the carboxylic acid dimer modes and the aromatic ring vibrations.[1]
The High-Frequency Region (4000 – 2000 cm⁻¹)
This region confirms the protonation state of the carboxylic acid.[1]
-
O-H Stretch (3300 – 2500 cm⁻¹):
-
Observation: A very broad, intense envelope centered around 3000 cm⁻¹.[1]
-
Mechanistic Insight: This "hump" is characteristic of strong cyclic dimers formed between carboxylic acid groups.[1] The superimposed sharp peaks on the lower energy side (2800–2500 cm⁻¹) are often due to Fermi resonance between the O-H fundamental and overtones of C-O-H bending/C-O stretching.[1]
-
-
C-H Stretch (Aromatic) (3090 – 3050 cm⁻¹):
-
Observation: Weak, sharp shoulders often obscured by the O-H envelope.[1]
-
Assignment:
of the three aromatic protons.
-
The Carbonyl Region (1800 – 1600 cm⁻¹)
This is the primary diagnostic region for purity and coordination status.[1]
-
C=O Stretch (1720 – 1680 cm⁻¹):
-
Observation: A strong, sharp singlet.[1]
-
Standard: Typically appears at 1690–1715 cm⁻¹ for the dimerized acid.[1]
-
Shift Logic: If the peak shifts upward to >1730 cm⁻¹, it indicates monomeric ("free") acid groups (rare in solid state) or esterification impurities.[1] If it disappears and is replaced by bands at 1600/1400 cm⁻¹, the acid has formed a salt (carboxylate).[1]
-
The Fingerprint & Heavy Atom Region (1600 – 400 cm⁻¹)
This region identifies the specific substitution pattern and the presence of iodine.[1]
-
Aromatic Ring Breathing (1600 – 1400 cm⁻¹):
-
C-O Stretch / O-H Bend (1300 – 1200 cm⁻¹):
-
Observation: Strong intensity bands.[1]
-
Assignment: Coupling of the C-O single bond stretch and the in-plane O-H deformation.
-
-
O-H Out-of-Plane Bend (950 – 900 cm⁻¹):
-
C-I Stretch (Carbon-Iodine) (600 – 450 cm⁻¹):
Summary Table of Diagnostic Bands
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| -COOH | 3300 – 2500 | Broad/Strong | Indicates dimerization (H-bonding).[1] | |
| Ar-H | 3090 – 3050 | Weak | Shoulder on O-H envelope.[1] | |
| -C=O | 1715 – 1690 | Strong | Sharp singlet; position sensitive to H-bonding.[1] | |
| Ar-Ring | 1585, 1450 | Medium | Aromatic skeletal vibrations.[1][2] | |
| -C-O / O-H | 1300 – 1200 | Strong | Mixed mode characteristic of acids.[1] | |
| -COOH | 950 – 900 | Broad/Med | Out-of-plane bending (dimer specific).[1] | |
| Ar-I | 550 – 500 | Med/Weak | Heavy atom signature. |
Application: Monitoring MOF Synthesis
In drug delivery and materials science, 5-IIPA is often used as a linker to form Metal-Organic Frameworks (e.g., with Zn²⁺ or Cu²⁺).[1] FTIR is the primary tool to validate coordination.[1]
The "Carboxylate Shift":
When 5-IIPA coordinates to a metal center, the proton on the carboxylic acid is removed (
-
Disappearance: The
band at ~1700 cm⁻¹ vanishes.[1] -
Appearance: Two new bands emerge due to resonance delocalization:
-
Validation: The separation (
) between these two bands indicates the coordination mode (monodentate, bidentate chelating, or bridging).[1]
Visualizing the Analytical Workflow
The following diagram illustrates the logical decision process for interpreting the 5-IIPA spectrum.
Figure 1: Decision tree for the spectral validation of 5-Iodoisophthalic acid, distinguishing between free acid, salt forms, and instrumental limitations.
References
-
National Institute of Standards and Technology (NIST). Isophthalic Acid - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
Royal Society of Chemistry. Spectroscopic characterization of isophthalic acid derivatives in MOF synthesis. Electronic Supplementary Information. Available at: [Link][1]
-
PubChem. 5-Iodoisophthalic acid: Chemical Properties and Spectral Information. National Library of Medicine.[1] Available at: [Link][1]
-
UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]
